molecular formula C9H7N3O3 B1290752 1-(5-Nitro-1H-indazol-1-yl)ethanone CAS No. 13436-55-0

1-(5-Nitro-1H-indazol-1-yl)ethanone

Cat. No.: B1290752
CAS No.: 13436-55-0
M. Wt: 205.17 g/mol
InChI Key: JWCNYGFAYNMHPZ-UHFFFAOYSA-N
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Description

1-(5-Nitro-1H-indazol-1-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone typically involves the acetylation of 5-nitro-1H-indazole. One common method is to react 5-nitro-1H-indazole with acetic anhydride in the presence of a catalytic amount of acetic acid . This reaction yields this compound as the primary product. The reaction conditions, such as temperature and reaction time, can be optimized to achieve higher yields and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-(5-Nitro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, where the ethanone group can be further oxidized to carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

  • Chemical Formula : C9H7N3O3
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 13436-55-0
  • Appearance : Colorless crystals
  • Melting Point : 429–431 K

Structural Characteristics

The compound features a nitro group attached to an indazole ring, which is known for its diverse pharmacological activities. The molecular structure allows for interactions with various biological targets, making it a valuable candidate for further research.

Medicinal Chemistry

1-(5-Nitro-1H-indazol-1-yl)ethanone has been investigated for its potential as a therapeutic agent. Its structure is conducive to enzyme inhibition, particularly in pathways relevant to cancer therapy. Indazole derivatives have shown promise in:

  • Anti-inflammatory activities
  • Antitumor effects
  • Inhibition of HIV protease

Case Study: Anticancer Activity

Research indicates that derivatives of this compound may inhibit specific kinases involved in cell cycle regulation and DNA damage response, suggesting a role in cancer treatment strategies .

The compound exhibits various biological activities, including:

  • Antimicrobial properties
  • Antifungal effects
  • Potential as an estrogen receptor modulator

These properties make it a candidate for further exploration in pharmacological studies aimed at developing new therapeutic agents.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the acetylation of 5-nitroindazole using acetic anhydride in the presence of acetic acid. This process yields the compound with a high degree of purity and yield .

Synthetic Route

StepReagentsConditions
15-nitroindazoleReact with acetic anhydride and acetic acid
2HeatingReflux for 24 hours
3PurificationRecrystallization from ethanol

Industrial Applications

The compound's unique properties make it suitable for industrial applications, particularly in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing more complex indazole derivatives enhances its value in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

1-(5-Nitro-1H-indazol-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(5-Nitro-1H-imidazol-1-yl)ethanol: This compound has a similar structure but with an imidazole ring instead of an indazole ring. It is used as an intermediate in the synthesis of pharmaceuticals.

    1-(5-Nitro-1H-indazol-1-yl)methanol: This compound has a methanol group instead of an ethanone group. It is studied for its potential biological activities.

    1-(5-Nitro-1H-indazol-1-yl)propane: This compound has a propane group instead of an ethanone group. It is used in the synthesis of more complex molecules.

Biological Activity

1-(5-Nitro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-nitro-1H-indazole, is a compound belonging to the indazole class of heterocyclic compounds. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

Target Interactions

The biological effects of this compound are mediated through its interactions with various biomolecules. Indazole derivatives are known to affect multiple biochemical pathways, which can lead to a variety of pharmacological effects. These include:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial growth through interference with cellular processes.
  • Antitumor Activity : Studies indicate that it can induce apoptosis in cancer cells by affecting cell signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biochemical Pathways

The compound interacts with enzymes and proteins through hydrogen bonding and π-π stacking interactions. It primarily inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent biochemical reactions. The metabolic pathways involved include:

  • Cytochrome P450 Metabolism : this compound is metabolized in the liver, leading to various metabolites that may also exhibit biological activity.

Cellular Effects

In vitro studies have demonstrated that this compound influences key cellular processes such as:

  • Cell Signaling : It impacts pathways related to inflammation and apoptosis.
  • Subcellular Localization : The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and DNA.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations.

Anticancer Potential

In studies involving cancer cell lines, the compound demonstrated significant cytotoxicity. For example, it was assessed against human cancer cell lines such as U87MG (glioblastoma) and A375 (melanoma), where it induced apoptosis and inhibited cell proliferation. The IC50 values for these assays typically ranged from 5 to 20 μM, indicating a promising therapeutic index.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in animal models. At low doses, it exhibited anti-inflammatory effects without significant toxicity, suggesting potential for therapeutic applications in inflammatory diseases.

Case Study 1: Antitumor Activity in Animal Models

In a study on xenograft models of head and neck cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Inhibition of Inflammatory Cytokines

A separate study investigated the effects of this compound on inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Summary of Findings

Biological ActivityMechanismIC50 Values (μM)
AntibacterialInhibition of bacterial growthVaries by strain
AntitumorInduction of apoptosis5 - 20
Anti-inflammatoryModulation of cytokine productionVaries

Properties

IUPAC Name

1-(5-nitroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCNYGFAYNMHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632073
Record name 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-55-0
Record name 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 1) Dissolve commercially available 5-nitroindazole (100 g, 613 mmoles) in 2 L of THF and then add triethylamine (260 mL; 1.87 moles). Stir the solution at room temp until all the solid went into the solution, and then add acetic acid anhydride (94 g; 927 mmoles). After 2 h at room temperature, add 2 L of EtOAc and extract the mixture with 1 N HCl (2×800 mL). Wash the organic layer with aqueous sodium bicarbonate followed by saturated aqueous NaCl. Dry the organic layer with magnesium sulfate and concentrate to a thick slurry. Add t-Butyl methyl ether (300 mL) and filter the slurry. Collect the solid, rinse with t-butyl methyl ether, and dry under vacuum to afford 113 g (90%) of 1-(5-nitro-indazol-1-yl)-ethanone a pale yellow solid. 1H NMR (500 MHz, CDCl3) δ 8.70 (d, 1H, J=2.0 Hz), 8.58 (d, 1H, J=9.5 Hz), 8.44 (dd, 1H J=7.0, 2.0 Hz), 8.31 (s, 1H), 2.84 (s, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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